molecular formula C19H21F2N3O2S B2638219 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone CAS No. 1705075-91-7

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

Cat. No.: B2638219
CAS No.: 1705075-91-7
M. Wt: 393.45
InChI Key: WBZNGMPPULWOET-UHFFFAOYSA-N
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Description

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a complex organic molecule featuring a combination of heterocyclic structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes. The choice of solvents, catalysts, and purification methods would be critical to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to ring-opened products or alcohols.

    Substitution: The aromatic ring and the piperidine nitrogen can participate in nucleophilic or electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

    Sulfoxides and sulfones: From oxidation of the difluoromethylthio group.

    Alcohols: From reduction of the carbonyl group.

    Substituted derivatives: From various substitution reactions on the aromatic ring or piperidine nitrogen.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine

Due to its structural features, this compound may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used as a lead compound in drug discovery programs aiming to develop new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The exact mechanism of action of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone would depend on its specific biological target. Generally, compounds with oxadiazole rings can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The difluoromethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may exhibit similar biological activities.

    Piperidine derivatives: Compounds with piperidine rings are common in medicinal chemistry and can have diverse pharmacological effects.

    Difluoromethylthio compounds: These compounds are known for their enhanced metabolic stability and lipophilicity.

Uniqueness

The combination of the 1,2,4-oxadiazole ring, piperidine ring, and difluoromethylthio group in a single molecule is unique and may confer specific biological properties not seen in other compounds. This structural uniqueness can lead to novel interactions with biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c20-19(21)27-15-6-2-1-5-14(15)18(25)24-9-3-4-12(11-24)10-16-22-17(23-26-16)13-7-8-13/h1-2,5-6,12-13,19H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZNGMPPULWOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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